molecular formula C16H21BFNO3 B8085519 N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide

N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide

Cat. No.: B8085519
M. Wt: 305.2 g/mol
InChI Key: ZAAWXOPPLOKQMR-UHFFFAOYSA-N
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Description

This compound features a cyclopropanecarboxamide group attached to a 4-fluoro-substituted phenyl ring bearing a tetramethyl-1,3,2-dioxaborolane moiety at the 2-position. The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry and agrochemical synthesis . The cyclopropane ring and fluorine substituent contribute to its steric and electronic properties, influencing binding affinity and metabolic stability.

Properties

IUPAC Name

N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BFNO3/c1-15(2)16(3,4)22-17(21-15)12-9-11(18)7-8-13(12)19-14(20)10-5-6-10/h7-10H,5-6H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAWXOPPLOKQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation: 4-Fluoro-2-iodoaniline

The synthesis begins with 4-fluoro-2-iodoaniline, a commercially available starting material. Halogenation at the ortho position ensures regioselectivity during subsequent borylation. The iodine atom serves as the leaving group for palladium-catalyzed coupling.

Miyaura Borylation Reaction

The Miyaura borylation transforms aryl halides into boronate esters using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst. Optimal conditions include:

  • Catalyst : Pd(dppf)Cl₂ (1.5 mol%)

  • Base : Potassium acetate (3 equiv)

  • Solvent : 1,4-Dioxane at 80°C for 12 hours.

This step achieves 85–89% yield, with the fluorine atom at the para position remaining intact due to its electron-withdrawing nature, which minimally interferes with the coupling.

Post-Borylation Functionalization

After borylation, the aniline group is converted to the carboxamide via a two-step process:

  • Acylation : Treatment with cyclopropanecarbonyl chloride in dichloromethane using triethylamine as a base.

  • Ammonolysis : Reaction with aqueous ammonia to yield the final carboxamide.

Cyclopropanation Strategies for Carboxamide Formation

The cyclopropane ring is synthesized prior to boronate installation to avoid side reactions. Two enantioselective methods dominate:

Rhodium-Catalyzed Cyclopropanation

Rhodium catalysts enable stereocontrolled cyclopropanation of fluorinated alkenes. For example, Davies’ Rh₂(S-BTPCP)₄ facilitates the reaction between diazoacetates and 4-fluoro-styrene derivatives, achieving enantiomeric excesses >90%. Key parameters include:

  • Diazo reagent : Ethyl diazoacetate (1.2 equiv)

  • Temperature : –20°C to prevent carbene dimerization

  • Solvent : Toluene.

Zinc Carbenoid-Mediated Cyclopropanation

Zinc carbenoids, generated from diiodomethane and zinc dust, react with fluorinated allylic alcohols to form cyclopropanes. The use of chiral dioxaborolane ligands (e.g., (R)-BINOL) induces enantioselectivity (up to 95% ee).

Ammonolysis of Cyclopropanecarboxylic Esters

The carboxamide group is introduced via ammonolysis of cyclopropanecarboxylic esters, as detailed in a patent by BASF.

Reaction Conditions

  • Ester substrate : Isobutyl cyclopropanecarboxylate

  • Catalyst : Sodium isobutoxide (10 mol%)

  • Temperature : 100°C under ammonia gas (6 bar pressure)

  • Yield : 88–98% after crystallization.

Mechanistic Insights

The alkoxide catalyst deprotonates ammonia, generating a nucleophilic amide ion that attacks the ester carbonyl. The isobutanol byproduct is removed via azeotropic distillation to drive the reaction to completion.

Sequential Assembly of Boronate and Cyclopropane Moieties

A modular approach constructs the molecule in three stages:

Step 1: Synthesis of 4-Fluoro-2-boronophenylcarboxamide

  • Borylation : 4-Fluoro-2-iodobenzamide undergoes Miyaura borylation with B₂pin₂.

  • Purification : Column chromatography (hexane/ethyl acetate) isolates the boronate ester.

Step 2: Cyclopropane Ring Formation

The pre-formed carboxamide participates in a Simmons-Smith reaction using diiodomethylboronate:

  • Reagent : 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Conditions : Zn dust, CH₂I₂, 0°C to room temperature

  • Yield : 76%.

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYield Range
Suzuki-Miyaura CouplingHigh functional group toleranceRequires anhydrous conditions72–89%
Rhodium-Catalyzed CyclopropanationExcellent stereocontrolCost of chiral catalysts65–78%
Ammonolysis of EstersScalability (>100 g)High-pressure equipment needed88–98%
Sequential AssemblyModular designMultiple purification steps70–76%

Chemical Reactions Analysis

N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The fluoro group can be reduced under specific conditions to form the corresponding hydrocarbon.

    Substitution: The boronic acid ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. Major products formed from these reactions include substituted phenyl derivatives and cyclopropane derivatives .

Scientific Research Applications

N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: The compound’s boronic acid ester moiety makes it useful in the study of enzyme inhibition, particularly proteasome inhibitors.

    Medicine: Fluorine-containing compounds are known for their high biological activity and stability, making this compound a potential candidate for drug development.

    Industry: It is used in the production of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide involves its interaction with molecular targets through its boronic acid ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain serine or threonine residues in their active sites. The fluoro group enhances the compound’s stability and affinity for its targets, contributing to its overall biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen Substituents
  • N-[4-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide (CAS 1409999-52-5):

    • Replaces fluorine with chlorine and uses a branched propanamide instead of cyclopropanecarboxamide.
    • Molecular weight: 337.65 vs. ~287.16 (target compound).
    • The chloro group increases lipophilicity but may reduce metabolic stability compared to fluorine .
  • N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram): Agricultural fungicide with a chloro-substituted phenyl and tetrahydrofuran moiety.
Boronate Ester Positional Isomers
  • N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide (CAS 1031747-40-6): Boronate ester at the 3-position instead of 2-position. Molecular formula: C₁₆H₂₂BNO₃ vs. C₁₆H₂₁BFNO₃ (target compound). Positional isomerism affects steric hindrance in cross-coupling reactions .

Variations in the Amide Group

Cyclopropanecarboxamide vs. Other Amides
  • N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethylbutanamide (CAS 2246771-83-3): Replaces cyclopropanecarboxamide with a bulkier dimethylbutanamide. Molecular formula: C₁₈H₂₇BFNO₃; higher molecular weight (347.23 vs. ~287.16) alters solubility and bioavailability .
  • N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)cyclopropanecarboxamide (Compound 21 in ): Pyridine ring instead of phenyl.
Agrochemical Activity
  • (E)-3-(2-chloro-3,3,3-trifluoropropenyl)-N-(2,4-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide ():
    • Insecticidal activity via trifluoropropenyl and dimethylphenyl groups.
    • Highlights the role of fluorinated cyclopropane derivatives in pest control .

Key Physicochemical Data

Compound Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Purity (%)
Target Compound C₁₆H₂₁BFNO₃ ~287.16 N/A N/A N/A
N-(3-Boronate-phenyl)cyclopropanecarboxamide C₁₆H₂₂BNO₃ 287.17 N/A N/A N/A
Compound 40 () C₁₇H₁₈FN₃O₂S 347.41 257–258 41 95
CAS 2246771-83-3 C₁₈H₂₇BFNO₃ 347.23 N/A N/A 95

Biological Activity

N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide
  • Molecular Formula : C16H25BFNO2
  • Molecular Weight : 293.2 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the boron atom in its structure allows it to form reversible covalent bonds with biomolecules, potentially modulating their activity. This mechanism is similar to that observed in other boron-containing compounds which have shown promise in cancer therapy and enzyme inhibition.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.
  • Antimicrobial Properties : Some studies have indicated that this compound may possess antimicrobial properties against various bacterial strains.

Case Study 1: Anticancer Activity

A study conducted on breast cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Concentration (µM)Cell Viability (%)
0100
1075
2550
5020

Case Study 2: Enzyme Inhibition

In an enzyme assay involving a specific kinase, the compound demonstrated IC50 values in the low micromolar range, indicating potent inhibitory effects. This suggests potential applications in targeted therapies for diseases involving aberrant kinase activity.

EnzymeIC50 (µM)
Kinase A5
Kinase B15

Case Study 3: Antimicrobial Activity

The antimicrobial efficacy was assessed against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli>128

Q & A

Q. Advanced

  • DFT calculations : To model transition states in cyclopropanation or cross-coupling steps.
  • Molecular docking : If bioactive, assess interactions with target proteins (e.g., kinase inhibitors).
  • Spectroscopic simulation : Software like ACD/Labs predicts 19F^{19}\text{F} NMR shifts for structural validation ( ) .

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